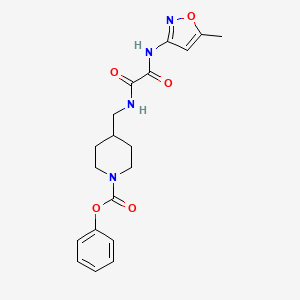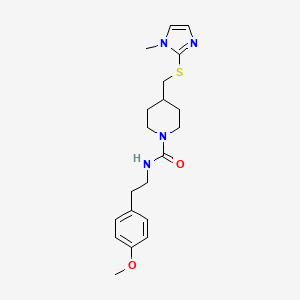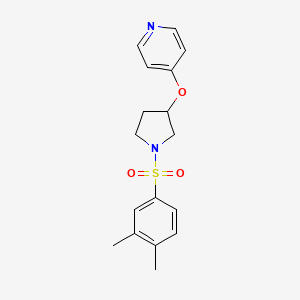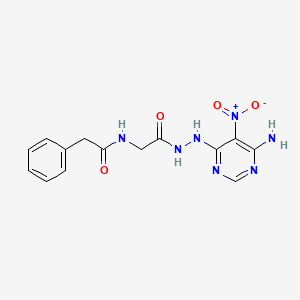![molecular formula C26H27N5O4 B2972198 benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923481-70-3](/img/no-structure.png)
benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H25N5O2 , with a molecular weight of 415.49 g/mol . The structure comprises a purine-based core fused with a hexahydropyrimido ring system. The benzyl group and dimethylphenyl substituent are strategically positioned, likely influencing its biological activity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Reactions at the benzylic position are relevant, as benzylic halides can undergo both SN1 and SN2 pathways . Investigating its behavior under various conditions, such as nucleophilic substitutions or oxidative transformations, would provide valuable insights.
Physical and Chemical Properties Analysis
- LogP : The calculated partition coefficient (logP) is approximately 4.84 . This value indicates its lipophilicity, affecting its solubility and membrane permeability.
- LogD : The distribution coefficient (logD) is around 4.83 , reflecting its behavior in different pH environments.
- Polar Surface Area : The polar surface area is approximately 44.48 Å^2 .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Acyclic Nucleotide Analogues
A study by Alexander, Holý, Buděšínský, and Masojídková (2000) describes the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which includes compounds similar to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate. The research focuses on the creation of compounds with potential antiviral or cytostatic activity (Alexander et al., 2000).
Reactivity of Acetate Esters of Nitrogen-Containing Alcohols
Determann and Merz (1969) examined the reactivity of various acetate esters, including those related to purine derivatives. This research helps understand the chemical behavior of this compound in different reactions (Determann & Merz, 1969).
Chemical Transformations and Potential Applications
Isomerization in Tricyclic Systems
A study by Itaya et al. (1999) explores isomerization in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research can provide insights into the structural behavior of similar tricyclic compounds like this compound in biochemical contexts (Itaya et al., 1999).
Catalytic Ortho-Acetoxylation of Masked Benzyl Alcohols
Research by Ren, Schulz, and Dong (2015) on the catalytic ortho-acetoxylation of masked benzyl alcohols, synthesizing various derivatives, may have relevance to the chemical transformations of compounds like this compound (Ren, Schulz, & Dong, 2015).
Potential Medical Applications
- Enzyme Inhibitors in Pharmaceutical Research: Shah, Schaeffer, and Murray (1965) synthesized a series of nucleosides as potential enzyme inhibitors. This research may have implications for the development of pharmaceuticals using structurally similar compounds to this compound (Shah, Schaeffer, & Murray, 1965).
Imaging and Diagnostic Applications
- PET Imaging with Purine Derivatives: Yui et al. (2010) evaluated PET ligands derived from purine for imaging of the translocator protein in the brain. This study could provide a foundation for the use of this compound in diagnostic imaging (Yui et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate involves the condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base, followed by reduction of the resulting benzyl ester to the corresponding alcohol using a reducing agent. The alcohol is then reacted with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid", "benzyl bromide", "9-(2,3-dimethylphenyl)-1-methyluric acid", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base to form benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate.", "Step 2: Reduction of benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate to the corresponding alcohol using a reducing agent.", "Step 3: Reaction of the alcohol with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate." ] } | |
Numéro CAS |
923481-70-3 |
Formule moléculaire |
C26H27N5O4 |
Poids moléculaire |
473.533 |
Nom IUPAC |
benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O4/c1-17-9-7-12-20(18(17)2)29-13-8-14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3 |
Clé InChI |
WURQXMBSQGNIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2972115.png)


![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)
![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2972129.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972131.png)



![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)

